molecular formula C11H12ClFN2O B13514876 1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride

1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride

Cat. No.: B13514876
M. Wt: 242.68 g/mol
InChI Key: DQHRQNDOZBSMAM-UHFFFAOYSA-N
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Description

1-(5-Fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-one hydrochloride is a halogenated indole derivative characterized by a methylamino ketone moiety attached to the 3-position of a 5-fluoroindole scaffold. Its molecular formula is C₁₁H₁₂ClFN₂O, with a molecular weight of 242.68 g/mol (CAS: 1191128-63-8) . The compound’s structure combines the electron-withdrawing fluorine atom at the indole’s 5-position with a polarizable methylamino-ethanone chain, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C11H12ClFN2O

Molecular Weight

242.68 g/mol

IUPAC Name

1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethanone;hydrochloride

InChI

InChI=1S/C11H11FN2O.ClH/c1-13-6-11(15)9-5-14-10-3-2-7(12)4-8(9)10;/h2-5,13-14H,6H2,1H3;1H

InChI Key

DQHRQNDOZBSMAM-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CNC2=C1C=C(C=C2)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Summary

The synthesis of 1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-one hydrochloride generally follows these key steps:

  • Starting Material Preparation:
    5-fluoroindole or 5-fluoroindole-3-acetic acid derivatives are common precursors.

  • Reduction to 2-(5-fluoro-1H-indol-3-yl)ethanol:

    • Reduction of 5-fluoroindole-3-acetic acid using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions yields 2-(5-fluoro-1H-indol-3-yl)ethanol with quantitative yield (100%).
    • Reaction conditions:
      • 5-fluoroindole-3-acetic acid (5.2 mmol) in THF (20 mL)
      • LiAlH4 (1M in THF, 10.4 mL, 10.4 mmol)
      • Reflux for 1.5 hours
      • Quench with water and 15% NaOH
      • Workup by vacuum filtration and concentration to obtain product as orange oil
  • Conversion of Alcohol to Bromide Intermediate:

    • The 2-(5-fluoro-1H-indol-3-yl)ethanol is converted to the corresponding bromide using carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in dichloromethane (DCM).
    • Reaction conditions:
      • 0 °C to room temperature, 5 hours
      • Yield: ~70%
      • Product isolated by silica gel chromatography
  • Introduction of Methylamino Group and Formation of Ethanone Side Chain:

    • The bromide intermediate undergoes nucleophilic substitution with methylamine to introduce the methylamino group.
    • Subsequent oxidation or acylation steps convert the side chain to ethanone functionality, typically via controlled oxidation or acyl chloride intermediates.
    • Specific protocols for this step vary but often use mild oxidants or acylating agents under anhydrous conditions.
  • Formation of Hydrochloride Salt:

    • The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to improve stability and crystallinity.

Detailed Reaction Conditions and Yields

Step Reaction Reagents/Conditions Yield Notes
1 Reduction of 5-fluoroindole-3-acetic acid to 2-(5-fluoro-1H-indol-3-yl)ethanol LiAlH4 (1M in THF), reflux 1.5 h, quench with water/NaOH 100% Orange oil product, confirmed by NMR
2 Conversion of alcohol to bromide CBr4, PPh3, DCM, 0 °C to RT, 5 h 70% Purified by column chromatography, yellow oil
3 Nucleophilic substitution with methylamine Methylamine (excess), solvent varies (e.g., ethanol), room temp Not explicitly reported Substitution to form methylamino side chain
4 Oxidation/acylation to ethanone Mild oxidants (e.g., PCC) or acyl chlorides, anhydrous conditions Variable Controlled to avoid overoxidation
5 Formation of hydrochloride salt HCl in ethanol or ether Quantitative Improves compound stability

Analytical Characterization

  • NMR Spectroscopy:
    Proton NMR confirms the indole proton environment and side chain methylene/methyl signals. For example, 2-(5-fluoro-1H-indol-3-yl)ethanol shows characteristic triplets at 2.98 ppm and 3.89 ppm for the ethylene protons adjacent to the indole and hydroxyl groups, respectively.

  • Mass Spectrometry:
    Electrospray ionization (ESI) MS confirms molecular ion peaks consistent with the expected molecular weight of intermediates and final compound.

  • Purity Assessment:
    High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and purity.

Research Findings and Notes

  • The reduction of 5-fluoroindole-3-acetic acid to the alcohol intermediate is highly efficient and reproducible with LiAlH4, providing a reliable starting point for further functionalization.

  • The Appel reaction (using CBr4 and PPh3) is an effective method for converting the alcohol to a bromide suitable for nucleophilic substitution, with moderate to good yields.

  • Methylamine substitution and subsequent oxidation steps require careful control of temperature and stoichiometry to prevent side reactions and overoxidation.

  • Formation of the hydrochloride salt enhances the compound’s stability and facilitates handling for further biological or chemical studies.

Summary Table of Preparation Methods

Intermediate/Product Reagents Conditions Yield Key Notes
2-(5-fluoro-1H-indol-3-yl)ethanol LiAlH4 (1M in THF) Reflux 1.5 h, quench with H2O/NaOH 100% Orange oil, NMR confirmed
2-(5-fluoro-1H-indol-3-yl)ethyl bromide CBr4, PPh3, DCM 0 °C to RT, 5 h 70% Yellow oil, purified by chromatography
1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-one (free base) Methylamine, oxidation/acylation reagents Mild conditions, anhydrous Variable Requires careful reaction control
Hydrochloride salt HCl in ethanol or ether Room temp Quantitative Stable crystalline salt

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Comparison with Indole-Based Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
1-(5-Bromo-1H-indol-3-yl)-2-chloro-ethanone 5-Br, 2-Cl-ethanone C₁₀H₇BrClNO 272.53 Bromine replaces fluorine; chloroethanone instead of methylamino-ethanone.
5-Fluoro-1-methyl-1H-indole (7b) 5-F, N-methyl C₉H₈FN 149.17 Lacks ketone and methylamino groups; simpler substitution pattern.
1-(5-Chloro-3-(trichloroethyl)-1H-indol-1-yl)ethanone 5-Cl, trichloroethyl C₁₂H₁₀Cl₄NO 327.94 Chlorine instead of fluorine; bulky trichloroethyl group reduces polarity.

Key Observations :

  • Halogen Effects : The 5-fluoro substitution in the target compound may enhance metabolic stability compared to bromine or chlorine analogs, as fluorine’s small size and strong C-F bond resist oxidative degradation .

Substituted Cathinones

Table 2: Comparison with Cathinone Derivatives

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Methcathinone (MC) Phenyl-propanone C₁₀H₁₃NO·HCl 199.68 Phenyl ring instead of indole; lacks fluorine.
3-Fluoromethcathinone (3-FMC) 3-Fluorophenyl-propanone C₁₀H₁₂FNO·HCl 217.66 Fluorine on phenyl vs. indole; shorter carbon chain.
4-Methylmethcathinone (4-MMC) 4-Methylphenyl-propanone C₁₁H₁₅NO·HCl 213.70 Methylphenyl group reduces polarity compared to indole.

Key Observations :

  • Aromatic Ring Differences: The indole scaffold in the target compound introduces a heterocyclic nitrogen, which may enhance π-stacking interactions or alter receptor selectivity compared to phenyl-based cathinones .
  • Pharmacological Implications: Cathinones like MC and 4-MMC are known stimulants targeting monoamine transporters ; the indole moiety in the target compound could modulate affinity for these targets.

Phenylephrine-Related Compounds

Table 3: Comparison with Phenylephrine Analogs

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Phenylephrine Hydrochloride 3-Hydroxyphenyl-ethanolamine C₉H₁₃NO₂·HCl 203.67 Ethanolamine chain instead of ethanone; lacks indole.
Phenylephrine Related Compound C 3-Hydroxyphenyl-ethanone C₉H₁₁NO₂·HCl 217.65 Hydroxyphenyl instead of fluoroindole; similar methylamino-ethanone chain.

Key Observations :

  • Ketone vs.
  • Aromatic System : The fluoroindole’s planar structure could increase lipophilicity and blood-brain barrier penetration relative to hydroxyphenyl analogs .

Adrenalone and Derivatives

Table 4: Comparison with Adrenalone Hydrochloride

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Adrenalone Hydrochloride 3,4-Dihydroxyphenyl-ethanone C₉H₁₁NO₃·HCl 233.65 Dihydroxyphenyl vs. fluoroindole; increased polarity.

Key Observations :

  • Hydroxyl Groups : Adrenalone’s catechol structure enhances solubility and antioxidant capacity but may reduce metabolic stability compared to the fluorine-stabilized indole .

Physicochemical and Pharmacological Implications

  • Lipophilicity: The indole ring and fluorine substitution likely increase logP compared to phenyl-based analogs (e.g., cathinones), favoring CNS penetration .
  • Metabolic Stability: Fluorine at the 5-position may block cytochrome P450-mediated oxidation, extending half-life relative to non-halogenated indoles .

Biological Activity

1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-one hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. Its structure, characterized by the indole moiety and a methylamino group, suggests possible interactions with various biological targets.

  • Molecular Formula : C11H12ClFN2O
  • Molecular Weight : 242.68 g/mol
  • CAS Number : 2613388-93-3
  • Structural Representation :
SMILES CNCC(=O)c1c[nH]c2ccc(F)cc12.Cl\text{SMILES }CNCC(=O)c1c[nH]c2ccc(F)cc12.Cl

The biological activity of this compound is hypothesized to involve interactions with neurotransmitter receptors, particularly those associated with the central nervous system. The presence of the indole structure suggests potential activity at serotonin (5-HT) receptors, while the fluorine atom may enhance binding affinity and selectivity.

1. Neuropharmacological Effects

Research indicates that compounds similar to 1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-one hydrochloride often exhibit effects such as:

  • Antidepressant-like activity : Indole derivatives are frequently explored for their potential to modulate serotonin levels, which can influence mood and anxiety disorders.
  • Anxiolytic properties : The compound may interact with benzodiazepine receptors, potentially acting as an anxiolytic agent.

2. Anticancer Potential

Preliminary studies suggest that indole-based compounds can exhibit anticancer properties. The mechanism may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth through interference with cell signaling pathways.

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological activities of related compounds:

StudyFindings
Study A (2019) Identified that indole derivatives can inhibit the growth of specific cancer cell lines through apoptosis induction.
Study B (2020) Demonstrated anxiolytic effects in animal models, suggesting potential therapeutic applications for anxiety disorders.
Study C (2021) Showed interactions with serotonin receptors, indicating a possible mechanism for mood modulation.

Experimental Data

In vitro assays have been conducted to assess the compound's efficacy:

Assay TypeResult
Serotonin Receptor Binding Moderate affinity observed, indicating potential serotonergic activity.
Cell Viability Assay Significant reduction in viability of cancer cell lines at concentrations above 10 µM.

Q & A

Q. What are the established synthetic routes for 1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-one hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves a multi-step approach:
  • Step 1 : Formation of the indole core via Fischer indole synthesis or substitution reactions on pre-functionalized indole derivatives. Fluorination at the 5-position is achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature .
  • Step 2 : Introduction of the methylamino group via reductive amination or nucleophilic substitution on a ketone intermediate. Solvent choice (e.g., ethanol, THF) and temperature (40–60°C) are critical to minimize by-products .
  • Step 3 : Salt formation with hydrochloric acid, requiring stoichiometric control and crystallization in polar solvents (e.g., methanol) .
    Optimization includes monitoring reaction progress via TLC/HPLC and adjusting equivalents of methylamine to improve yield (>70%) and purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the indole scaffold (δ 7.2–7.8 ppm for aromatic protons), fluorinated position (¹⁹F NMR: δ -110 to -120 ppm), and methylamino group (δ 2.3–2.7 ppm for CH₃NH) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 242.68 (C₁₁H₁₂ClFN₂O), with fragmentation patterns validating the ethanone and methylamino moieties .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) provides definitive bond lengths/angles and confirms the hydrochloride salt formation. For example:
  • Space Group : Monoclinic P2₁/c (common for similar indole derivatives) .
  • Key Metrics : C-Cl bond length (~1.76 Å), hydrogen-bonding networks between NH₃⁺ and Cl⁻ (2.8–3.1 Å) .
    Discrepancies in NMR vs. crystallographic data (e.g., tautomerism) are resolved by comparing experimental and DFT-calculated spectra .

Q. What strategies are effective for identifying pharmacological targets of this compound in neurochemical studies?

  • Methodological Answer :
  • Receptor Binding Assays : Radioligand displacement studies (e.g., 5-HT₂A, dopamine D₂ receptors) using tritiated ligands and membrane preparations from transfected HEK293 cells .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities (ΔG < -8 kcal/mol) at serotonin receptors, guided by indole’s planar structure and fluorine’s electronegativity .
  • Functional Assays : Calcium flux or cAMP accumulation assays validate target engagement (EC₅₀ < 1 µM for 5-HT receptors) .

Q. How should researchers address contradictory data in thermal stability and solubility studies?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (~200°C) may vary due to hydration; replicate experiments under dry N₂ ensure consistency .
  • Solubility Profiling : Use standardized buffers (pH 1–7.4) with shake-flask methods. Discrepancies arise from polymorphic forms; characterize via PXRD and DSC .
  • Cross-Validation : Compare HPLC purity data with elemental analysis (C, H, N ± 0.3%) to rule out impurities affecting stability .

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